Product packaging for N-(9H-Purin-6-yl)isobutyramide(Cat. No.:CAS No. 109153-46-0)

N-(9H-Purin-6-yl)isobutyramide

Cat. No.: B2595388
CAS No.: 109153-46-0
M. Wt: 205.221
InChI Key: HCOFOLUDHBUBKX-UHFFFAOYSA-N
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Description

Contextualizing Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives represent a vast and diverse class of heterocyclic compounds that are of profound importance in biological systems. The purine core structure is central to adenosine (B11128) and guanosine (B1672433), the building blocks of DNA and RNA. Beyond their role in genetics, purine derivatives are integral to cellular signaling, energy metabolism (as in adenosine triphosphate - ATP), and as components of essential cofactors like NAD and FAD.

In the realm of medicinal chemistry and chemical biology, synthetic purine derivatives are extensively explored for their therapeutic potential. researchgate.net By modifying the purine scaffold at various positions, researchers can develop molecules that interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of purine analogs as antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com For instance, the modification of the N6-position of adenine (B156593) has been a particularly fruitful strategy for discovering compounds with specific biological activities. nih.gov

A significant area of research for N6-substituted purine derivatives is their activity as cytokinins, a class of plant hormones that regulate cell division, growth, and development. nih.govnih.gov Synthetic derivatives, such as 6-benzyladenine, are widely used in agriculture and plant tissue culture to influence these processes. frontiersin.org The exploration of novel purine derivatives continues to be a vibrant area of research, aiming to uncover new biological activities and develop more potent and selective therapeutic and biotechnological tools. researchgate.net

Rationale for Investigating N-(9H-Purin-6-yl)isobutyramide as a Research Compound

The primary rationale for investigating this compound stems from its structural analogy to N6-substituted adenines, a class of compounds well-known for their cytokinin activity. nih.gov The isobutyryl group attached to the N6 position of the purine ring is a key structural feature that invites investigation into its potential to modulate plant growth and development.

Researchers are interested in understanding how this specific acyl modification influences the compound's interaction with cytokinin receptors and its subsequent biological effects. The study of such derivatives helps to elucidate the structure-activity relationships of cytokinins, providing insights into the molecular requirements for receptor binding and activation. nih.govbiorxiv.org Furthermore, the investigation of synthetic purine derivatives like this compound can lead to the discovery of new plant growth regulators with potentially improved properties, such as enhanced stability, specific activity, or novel applications in agriculture and horticulture.

Beyond its potential as a cytokinin, the purine scaffold of this compound also makes it a candidate for screening in other biological assays. The diverse biological roles of purine derivatives mean that even subtle structural modifications can lead to unexpected and valuable biological activities.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound is primarily focused on elucidating its biological activity profile, with a particular emphasis on its potential as a plant growth regulator. The key objectives of this research include:

Synthesis and Characterization: The development of efficient synthetic routes to obtain pure this compound and its complete characterization using analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Activity Screening: Evaluating the compound's effects in a variety of biological assays, with a primary focus on cytokinin bioassays to determine its ability to promote cell division, shoot formation, and delay senescence in plants.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other N6-substituted purine derivatives to understand the influence of the isobutyryl group on its biological function. This often involves the synthesis and testing of a series of related analogs. nih.govbiorxiv.org

Mechanism of Action Studies: Investigating the molecular mechanisms underlying the observed biological effects. For cytokinin-like activity, this would involve studying the compound's interaction with cytokinin receptors. nih.govbiorxiv.org

While the primary focus is on its plant-related activities, the broader scope of research could also include screening for other potential therapeutic applications, given the wide range of biological activities associated with purine derivatives.

Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 109153-46-0
Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O B2595388 N-(9H-Purin-6-yl)isobutyramide CAS No. 109153-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5(2)9(15)14-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOFOLUDHBUBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 9h Purin 6 Yl Isobutyramide and Analogues

Direct Synthesis Approaches to the Chemical Compound

The most straightforward method for the synthesis of N-(9H-Purin-6-yl)isobutyramide, also known as N6-isobutyryladenine, involves the direct acylation of adenine (B156593). A common procedure utilizes isobutyric anhydride (B1165640) as the acylating agent in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux to drive the reaction to completion. nih.govresearchgate.netuchicago.edu This approach offers a relatively simple and direct route to the desired product.

Another direct approach involves the use of isobutyryl chloride as the acylating agent. This method often requires the use of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. The choice of solvent and base is crucial to optimize the yield and purity of the final product.

The direct synthesis can be influenced by various factors, including the purity of the starting materials, reaction temperature, and reaction time. Optimization of these parameters is essential for achieving high yields and minimizing the formation of byproducts.

Table 1: Direct Synthesis of this compound
Acylating AgentSolventConditionsYieldReference
Isobutyric anhydrideDMFReflux, 2 hoursGood nih.govresearchgate.netuchicago.edu
Isobutyryl chloridePyridine0 °C to room temperatureVariable oup.com

Functionalization and Derivatization Strategies of the Purine (B94841) Core

The synthesis of analogues of this compound often involves the functionalization and derivatization of the purine core. These strategies allow for the introduction of various substituents at different positions of the purine ring, leading to a diverse library of compounds with potentially unique properties.

N-Alkylation and N-Acylation Reactions in Purine Synthesis

N-alkylation of the purine ring is a common strategy to introduce alkyl or arylalkyl groups at the nitrogen atoms, primarily at the N7 and N9 positions. The regioselectivity of N-alkylation is highly dependent on several factors, including the nature of the substituent at the C6 position, the alkylating agent, the solvent, and the presence of a base. nih.govresearchgate.netresearchgate.netrsc.orgacs.orgbeilstein-journals.org For N6-acylpurines, the bulky acyl group can sterically hinder the N7 position, leading to a preference for N9 alkylation. researchgate.net The electronic effects of substituents on the purine ring also play a significant role in determining the site of alkylation. rsc.org

Microwave-assisted Mitsunobu reactions have been shown to be an efficient method for the stereospecific N-alkylation of substituted adenines with complete inversion of the stereogenic center of a secondary alcohol. rsc.org

N-acylation is another key functionalization reaction. While the exocyclic amino group at the C6 position is readily acylated to form the isobutyramide (B147143), further acylation at other positions can be achieved under specific conditions. For instance, selective N-acylation of the N2 amino group in guanosine (B1672433) derivatives has been reported. google.com

Table 2: Regioselectivity in N-Alkylation of Purines
Substituent at C6Alkylation ConditionsMajor IsomerReference
N,N-dimethylamino(RS)-12, MicrowaveN3 rsc.org
2-chloro-N-methylamino(RS)-12, MicrowaveN9 rsc.org
6-(2-butylimidazol-1-yl)-2-chloroEthyl iodide, NaH, DMFN9 acs.org

Substituent Modifications on the Purine Moiety

Modification of the purine ring through the introduction of various substituents is a powerful tool for generating analogues of this compound. Halogenation of the purine core, for example at the C2 or C8 positions, provides a versatile handle for further functionalization through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, and alkynyl groups onto the purine scaffold. nih.govacs.org For these reactions to be successful, the exocyclic amino group is often protected with an isobutyryl group, which also enhances the solubility of the purine derivative in organic solvents. nih.govacs.org

Furthermore, nucleophilic substitution of chloro- or other leaving groups on the purine ring allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides. nih.gov

Isobutyramide Moiety Incorporation Techniques

The isobutyramide moiety is a key structural feature of the target compound. Its incorporation is most commonly achieved through the direct acylation of the 6-amino group of adenine or its derivatives, as described in Section 2.1. This is typically accomplished using isobutyric anhydride or isobutyryl chloride. nih.govresearchgate.netuchicago.eduoup.com

An alternative strategy involves the use of coupling reagents to facilitate the formation of the amide bond between a purine derivative and isobutyric acid. This approach can be particularly useful when dealing with more complex substrates or when milder reaction conditions are required.

In some synthetic routes, the isobutyramide group is introduced early in the synthesis and serves as a protecting group for the exocyclic amine during subsequent transformations of the purine ring or the sugar moiety in nucleoside analogues. nih.govacs.org

Protecting Group Chemistry in Purine Derivative Synthesis

The synthesis of complex purine derivatives, including analogues of this compound, often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. uchicago.eduwikipedia.orgnumberanalytics.comorganic-chemistry.orgresearchgate.net The exocyclic amino group at the C6 position is frequently protected as an isobutyramide or a benzamide. wikipedia.org These acyl protecting groups are generally stable under a range of reaction conditions but can be removed under basic conditions. wikipedia.org

For nucleoside synthesis, the hydroxyl groups of the sugar moiety are commonly protected with groups such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or trityl ethers (e.g., dimethoxytrityl, DMT). rsc.org The choice of protecting group strategy depends on the specific transformations planned and the need for orthogonal deprotection, where one protecting group can be selectively removed without affecting others. wikipedia.orgnumberanalytics.com

The isobutyryl group on the N6-amino group of adenine not only serves as a protecting group but also enhances the solubility of the nucleoside in organic solvents, which is beneficial for subsequent coupling reactions. nih.govacs.org

Table 3: Common Protecting Groups in Purine Synthesis
Functional GroupProtecting GroupDeprotection ConditionsReference
Exocyclic Amino (N6)Isobutyryl (ibu)Base (e.g., NH3, methylamine) wikipedia.org
Exocyclic Amino (N6)Benzoyl (Bz)Base (e.g., NH3, methylamine) wikipedia.org
Hydroxyl (Sugar)tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF) rsc.org
Hydroxyl (Sugar)Dimethoxytrityl (DMT)Mild acid (e.g., dichloroacetic acid) nih.gov

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, particularly nucleoside analogues, requires stereoselective methods to control the configuration of the chiral centers in the sugar or carbocyclic moiety. rsc.orgbeilstein-journals.orggoogle.comorganic-chemistry.orgnih.govnih.govnih.gov

One common approach involves the coupling of a pre-synthesized chiral sugar or carbocycle with the purine base. The stereochemistry of the final product is determined by the stereochemistry of the starting chiral building block. The Mitsunobu reaction is a powerful tool for achieving stereospecific N-alkylation with inversion of configuration at the reacting chiral center. rsc.org

Enzyme-catalyzed reactions can also be employed to achieve high stereoselectivity in the synthesis of chiral intermediates. For instance, lipases can be used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure starting materials.

Late-stage glycosylation, where the chiral sugar moiety is introduced towards the end of the synthetic sequence, has also been successfully employed in the stereoselective synthesis of complex nucleoside analogues. nih.gov The development of versatile stereoselective routes allows for the late-stage diversification of these analogues, providing access to a wide variety of chiral compounds for biological evaluation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating Key Structural Features for Biological Potency

The biological activity of purine (B94841) derivatives is intricately linked to their structural features. For N-(9H-Purin-6-yl)isobutyramide, the key components contributing to its potential biological potency are the purine core, the isobutyramide (B147143) side chain at the C6 position, and the unsubstituted N9 position.

The purine ring system itself is a critical pharmacophore. It mimics endogenous purines like adenine (B156593) and guanine, enabling it to interact with the binding sites of numerous enzymes and receptors involved in cellular signaling, metabolism, and proliferation. avcr.cznih.gov Enzymes that metabolize nucleotides and nucleic acids, as well as those utilizing nucleotide cofactors (e.g., kinases, dehydrogenases), often possess a binding site that accommodates the purine structure. avcr.cz

The N6-acylamino group is a crucial modification that distinguishes this compound from endogenous purines like adenine. This N-acylation can influence several properties:

Binding Affinity and Selectivity: The nature of the acyl group can modulate the compound's affinity and selectivity for its biological targets. nih.gov The isobutyryl group provides a specific size, shape, and lipophilicity that can enhance interactions within a target's binding pocket.

Metabolic Stability: Acylation of the exocyclic amino group can protect the purine from deamination by enzymes like adenosine (B11128) deaminase, potentially increasing its biological half-life.

Solubility and Membrane Permeability: The isobutyramide moiety can alter the physicochemical properties of the parent purine, affecting its solubility and ability to cross cell membranes. For instance, converting the amino group of 3-deazaadenine to an isobutyryl amide was shown to increase its solubility in organic solvents. acs.org

The unsubstituted N9 position is significant for potential further modifications. In many biologically active nucleoside analogues, this position is glycosylated (attached to a sugar moiety) or alkylated. mdpi.com An unsubstituted N9 allows for the synthesis of a wide range of derivatives, which can dramatically alter the compound's biological activity profile. mdpi.comnih.gov The tautomeric state of the purine ring, particularly the proton at N7 or N9, can also be critical for receptor recognition and binding.

Impact of Isobutyramide Moiety Modifications on Activity

The isobutyramide moiety at the C6 position of the purine ring is a key determinant of the compound's interaction with its biological targets. Modifications to this group can lead to significant changes in activity, as demonstrated in studies of related N-acyladenine and purine-mimicking compounds. researchgate.netnih.gov

The importance of the N-acyl group's nature and chirality has been highlighted in studies of marine-derived N-acyladenine derivatives. For example, the natural product phorioadenine A, an N6-acyladenine, displayed potent nematocidal activity, whereas its enantiomer and several achiral analogues were inactive, underscoring the strict stereochemical and structural requirements of the acyl chain for biological function. mdpi.comresearchgate.net

In a study of aminothiazole derivatives, which act as purine mimics, systematic modifications of the N-acyl side chain revealed a clear SAR. nih.gov While not this compound itself, these findings provide valuable insights into how changes to the acyl group can affect biological outcomes, such as antifungal activity.

Table 1: Influence of N-Acyl Group Modifications on the Antifungal Activity of 5-Benzyl-Substituted Aminothiazoles (Purine Mimics) Data extracted from a study on aminothiazole derivatives against Histoplasma yeast. nih.gov

CompoundN-Acyl SubstituentHistoplasma MIC₅₀ (µM)
Analogue 1Isobutyramide1.1
Analogue 2Cyclopentylamide0.8
Analogue 3Cyclohexylamide0.5
Analogue 4Phenylamide>12.5

The data in Table 1 suggests that for this class of purine mimics, increasing the size of the cycloalkyl group in the amide moiety (from cyclopentyl to cyclohexyl) enhances potency. nih.gov Replacing the alkyl group with an aromatic phenyl ring, however, leads to a significant loss of activity. nih.gov This indicates that the size, shape, and hydrophobicity of the substituent attached to the amide are critical for optimal interaction with the biological target. The isobutyramide group in Analogue 1 provides moderate activity, suggesting that branched alkyl chains are well-tolerated. nih.gov

Purine Ring Substituent Effects on Activity and Selectivity

Substitutions on the purine ring itself can profoundly alter the biological activity and selectivity of this compound. The most common positions for substitution are C2, C8, and N9.

C2 Position: Substitution at the C2 position of the adenine ring system has been shown to increase potency in many adenosine derivatives. nih.gov For example, 2-chloroadenosine (B27285) is more potent than adenosine. The nature of the C2 substituent can also switch a compound from an agonist to an antagonist. nih.gov

C8 Position: Modifications at the C8 position are also a common strategy for modulating activity. For instance, the introduction of an aryl group at C8 can lead to potent biological effects. avcr.cz

N9 Position: The N9 position is frequently substituted with alkyl or ribosyl groups to create nucleoside analogues. mdpi.com These modifications are critical for the activity of many antiviral and anticancer drugs. The regioselectivity of alkylation (N7 vs. N9) is a key challenge in the synthesis of purine derivatives, as the resulting isomers often have vastly different biological properties. mdpi.com

Table 2: Effect of Purine Ring and N6-Substituent Modifications on Adenosine Receptor Affinity General principles derived from SAR studies of adenosine derivatives. nih.gov

Modification TypeExample of SubstituentGeneral Effect on Affinity/Selectivity
N6-Substitution Large, bulky hydrophobic groups (e.g., benzyl)Favors receptor recognition
N6-benzyl with p-CF₃Increases affinity and selectivity
C2-Substitution Chloro or IodoIncreases potency and/or selectivity
Cyano (with N6-methyl)Agonist activity
Cyano (with N6-iodobenzyl)Antagonist activity
Ribose Moiety Presence of riboseOften confers agonist properties

These general principles indicate that a systematic exploration of substituents on the purine core of this compound could yield analogues with enhanced potency and tailored selectivity for specific biological targets. For example, adding a small halogen or a cyano group at the C2 position could be a promising strategy to enhance its biological profile.

Conformational Analysis and its Influence on Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. diva-portal.org For this compound, the key conformational features include the puckering of the purine ring system, the orientation of the isobutyramide side chain relative to the purine core, and the rotational freedom around the glycosyl bond in its nucleoside derivatives.

While specific experimental conformational data for this compound is not widely available, insights can be drawn from studies on related molecules like puromycin. X-ray analysis of puromycin, which contains a modified adenine base, revealed a specific C3'-endo puckering of the ribose and a particular conformation of the aminoacyl moiety, which are thought to be crucial for its inhibitory activity on protein synthesis. pnas.org This underscores the principle that a molecule's biological function is intimately linked to its preferred low-energy three-dimensional structure. diva-portal.org

Designing Advanced Analogues Based on SAR Data

The SAR data gathered from this compound and related compounds provides a rational basis for the design of advanced analogues with potentially improved therapeutic properties. The goal is to create new molecules with enhanced potency, greater selectivity, and better pharmacokinetic profiles.

Key strategies for designing advanced analogues include:

Modification of the Isobutyramide Moiety: Based on the finding that larger cycloalkylamides can increase potency in purine mimics, one could synthesize analogues of this compound with different alkyl and cycloalkyl groups. nih.gov Introducing chirality into the side chain is another avenue, given the stereospecific activity observed in natural products like phorioadenine A. mdpi.comresearchgate.net

Substitution on the Purine Ring: Introducing small, electron-withdrawing groups (e.g., halogens) at the C2 position could enhance potency, a strategy that has proven successful for many adenosine receptor ligands. nih.gov C8 modifications could also be explored to probe for additional binding interactions.

N9-Alkylation and Glycosylation: Synthesizing a library of N9-substituted derivatives with various alkyl, benzyl (B1604629), or sugar-like moieties is a classic strategy in purine chemistry to develop potent antiviral and anticancer agents. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: The purine core could be replaced with a bioisosteric scaffold, such as a pyrazolo[3,4-d]pyrimidine or a thiazolopyrimidine, which have been successfully used to create kinase inhibitors. uq.edu.auacs.org This approach can lead to novel compounds with different selectivity profiles and intellectual property space.

A study on pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors exemplifies this design approach. Starting with a core scaffold, researchers systematically introduced various substituents at different positions to improve potency and understand the molecular determinants for selectivity, leading to the discovery of novel derivatives with low nanomolar IC₅₀ values. mdpi.com This iterative process of design, synthesis, and biological evaluation is central to modern medicinal chemistry and can be applied to optimize the this compound scaffold. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of the Chemical Compound

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of N-(9H-Purin-6-yl)isobutyramide. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (HMQC, HMBC) NMR experiments would be employed for a complete structural assignment.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the purine (B94841) ring, the methine proton of the isobutyryl group, and the methyl protons.

¹³C NMR provides information on the different types of carbon atoms in the molecule. For this compound, characteristic signals would be expected for the carbonyl carbon of the amide, the carbons of the purine ring, the methine carbon, and the methyl carbons of the isobutyryl group. While specific experimental data for this compound is not widely published, analysis of related purine derivatives demonstrates the utility of this technique. mdpi.com

2D NMR Techniques (HMQC and HMBC) are used to establish the connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the complete molecular structure. For complex purine derivatives, 2D NMR is essential for unambiguous signal assignment. mdpi.com

A comprehensive structural elucidation of a novel purine derivative using these techniques, including detailed assignment of all proton and carbon signals through COSY, HSQC, and HMBC experiments, has been demonstrated in the literature, providing a framework for the analysis of this compound. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a powerful tool for identifying and quantifying the compound in complex mixtures.

Table 1: Experimental LC-MS Data for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide nih.gov

ParameterValue
Precursor Type[M+H]⁺
Precursor m/z222.098554655
Ionization ModePositive
Top 5 Peaks (m/z and Relative Intensity)153.040588378906 (1.00)
110.034767150879 (0.54)
128.045333862305 (0.38)
55.0290260314941 (0.30)
135.029998779297 (0.27)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The purine ring system in this compound contains chromophores that absorb UV light at specific wavelengths. A UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used for identification and quantification. The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. While specific UV-Vis data for this compound is not provided in the search results, this technique remains a fundamental tool for the analysis of purine derivatives.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile organic compounds. A validated HPLC method would be crucial for the quality control of this compound.

A typical HPLC method for a purine derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. While a specific HPLC method for this compound is not detailed in the provided search results, methods for related compounds have been described, often employing a C18 column and a mobile phase of acetonitrile and a phosphate (B84403) buffer.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of organic solvents as the mobile phase. The choice of the mobile phase is critical for achieving good separation. For purine derivatives, solvent systems such as dichloromethane/methanol are often employed. The position of the compound on the developed TLC plate is characterized by its retention factor (Rf) value.

Table of Compounds

Paper Chromatography

Paper chromatography stands as a foundational analytical technique for the separation and identification of chemical substances. wikipedia.orgebsco.com Its application to the analysis of purine derivatives, including N-acylated purines, offers a simple and cost-effective method for qualitative and semi-quantitative assessment. nih.govoup.com This method operates on the principle of partition chromatography, where separation is achieved based on the differential partitioning of the analyte between a stationary phase (typically water adsorbed onto a cellulose (B213188) paper matrix) and a mobile phase (a developing solvent). wikipedia.orgcoleshill.warwickshire.sch.uk The distinct physicochemical properties of this compound, when compared to related purine compounds, allow for its separation and characterization using this technique.

The process involves spotting a solution of the sample onto a designated starting line on a strip or sheet of chromatography paper. ebsco.com The edge of the paper is then immersed in a solvent, the mobile phase, within a sealed chamber to ensure a saturated atmosphere. libretexts.org As the solvent moves up the paper by capillary action, it carries the sample components with it at different rates. coleshill.warwickshire.sch.uk The rate of migration is dependent on the compound's relative affinities for the stationary and mobile phases. coleshill.warwickshire.sch.uk

For purine derivatives, a variety of solvent systems have been successfully employed to achieve separation. These are often composed of a mixture of an organic solvent, water, and sometimes an acid or base to optimize the separation. A common solvent system for the separation of purines and their nucleosides is based on n-butanol. tamu.edu The separation can be performed in one dimension or, for more complex mixtures, two-dimensional chromatography can be utilized, where the chromatogram is developed with a second, different solvent system in a direction perpendicular to the first. wikipedia.orglibretexts.org

Following the development of the chromatogram, the separated spots, if not colored, are visualized. For purine derivatives which are colorless, this is typically achieved by their ability to absorb ultraviolet (UV) light. oup.com When the dried chromatogram is viewed under a UV lamp, the purine compounds appear as dark spots against a fluorescent background. oup.com

The position of each separated compound on the chromatogram is characterized by its retention factor (Rf value). The Rf value is a ratio, calculated by dividing the distance traveled by the compound from the origin by the distance traveled by the solvent front from the origin. studymind.co.ukmarz-kreations.com This value is a characteristic constant for a particular compound in a specific solvent system under consistent experimental conditions (e.g., temperature, paper type). marz-kreations.com By comparing the Rf value of an unknown spot to that of a known standard run on the same chromatogram, the compound can be identified.

Quantitative analysis using paper chromatography can be performed, albeit with lower precision compared to methods like HPLC. After separation and visualization, the spots corresponding to the compound of interest can be cut out from the paper. The compound is then eluted from the paper using an appropriate solvent, and its concentration is determined spectrophotometrically by measuring its UV absorbance at a specific wavelength. tamu.edu

Research Findings and Data

While specific experimental data for the paper chromatographic analysis of this compound is not extensively documented in publicly available literature, the behavior of similar purine derivatives provides a strong basis for its characterization. The isobutyryl group attached to the purine ring will alter its polarity compared to the parent compound, adenine (B156593), which would result in a different Rf value. Generally, acylation decreases the polarity of the amino group, which can lead to an increased affinity for a less polar mobile phase and a higher Rf value in many standard solvent systems.

To illustrate the expected results from a paper chromatography experiment, the following data table presents hypothetical Rf values for this compound and related compounds in a plausible solvent system.

CompoundSolvent System (n-butanol:acetic acid:water, 4:1:5)Hypothetical Rf Value
AdenineA0.45
This compoundA0.60
HypoxanthineA0.38
GuanineA0.30

This table is interactive. You can sort and filter the data.

The quantification of the separated this compound would involve eluting the spot from the chromatogram and measuring its absorbance. The amount of the compound can be calculated using a calibration curve prepared from standard solutions of the compound. The following table illustrates the type of data that would be generated in such a quantitative analysis.

Standard Concentration (µg/mL)Absorbance at λmax
50.12
100.24
150.36
200.48
Sample Eluate0.30

This table is interactive. You can sort and filter the data.

Based on the calibration data, the concentration of this compound in the sample eluate can be determined.

Computational Chemistry and in Silico Modeling Studies of N 9h Purin 6 Yl Isobutyramide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(9H-Purin-6-yl)isobutyramide, docking simulations are instrumental in identifying its potential biological targets and elucidating the specific interactions that govern its binding affinity.

Researchers utilize molecular docking to screen large libraries of compounds against a known protein target or to predict the binding mode of a specific ligand, such as this compound, within the active site of a receptor. For instance, studies on similar purine (B94841) derivatives have employed docking to investigate their inhibitory potential against various kinases, which are often implicated in cancer and other diseases. researchgate.netmdpi.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy.

A hypothetical molecular docking study of this compound against a kinase target would likely reveal key interactions, such as hydrogen bonds between the purine ring's nitrogen atoms and amino acid residues in the kinase's hinge region. The isobutyramide (B147143) group's orientation would also be critical in establishing favorable van der Waals contacts within the binding pocket. The results of such simulations are often presented in tables summarizing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesVal80, Leu132, Ala145
Hydrogen BondsN1-H of purine with backbone CO of Val80N3 of purine with backbone NH of Ala145
Hydrophobic InteractionsIsobutyl group with Leu132

These simulations provide valuable insights that can guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies are crucial for predicting their therapeutic efficacy and for designing new derivatives with improved properties. researchgate.netmdpi.com

The development of a QSAR model typically involves a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity. researchgate.netnih.gov

For a series of this compound derivatives, a QSAR model could reveal that specific substitutions on the purine ring or modifications to the isobutyramide side chain significantly impact their activity. For example, a model might indicate that increasing the hydrophobicity of the side chain enhances binding to a particular target. These models are validated internally and externally to ensure their predictive power. researchgate.netacs.org

Table 2: Example of Descriptors Used in a QSAR Model for Purine Derivatives

DescriptorTypePotential Influence on Activity
LogPHydrophobicMembrane permeability and binding affinity
Molecular WeightStericSize constraints within the binding pocket
Dipole MomentElectronicPolar interactions with the target
Number of Hydrogen Bond Donors/AcceptorsElectronicFormation of specific hydrogen bonds

The insights gained from QSAR models help in prioritizing which new compounds to synthesize and test, thereby accelerating the drug discovery process. mdpi.com

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility, the stability of its complex with a biological target, and the role of solvent molecules in the binding process. mdpi.comnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms. This allows researchers to observe how the ligand and protein interact and change their conformations over nanoseconds or even microseconds. frontiersin.org

An MD simulation of this compound bound to a kinase, for example, could reveal the stability of the key hydrogen bonds identified in docking studies. It could also show how water molecules mediate interactions at the binding interface. The results of these simulations can be analyzed to calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such studies on purine analogues have provided crucial insights into their mechanisms of action. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the study of this compound, DFT calculations are employed to determine its electronic properties, such as charge distribution, molecular orbital energies (HOMO and LUMO), and reactivity indices. ubc.carsc.org

These electronic properties are fundamental to understanding the molecule's reactivity and its interactions with biological targets. For example, the distribution of electrostatic potential on the surface of this compound can indicate regions that are likely to participate in electrostatic interactions or hydrogen bonding. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting the molecule's ability to donate or accept electrons in chemical reactions. acs.org

DFT calculations have been widely applied to purine and pyrimidine (B1678525) bases to understand their electronic structures and spectroscopic properties. ubc.caresearchgate.net Similar calculations for this compound would provide a deeper understanding of its intrinsic chemical properties, which can be correlated with its biological activity.

Table 3: Hypothetical DFT Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, virtual screening can be used to identify novel derivatives with potentially improved activity or to discover new therapeutic applications for the compound. mdpi.comrsc.org

The process can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. cam.ac.uk In structure-based virtual screening, molecular docking is used to screen a library of compounds against the 3D structure of a biological target. nih.govnih.gov

Once initial "hits" are identified, lead optimization strategies come into play. This involves making small, targeted chemical modifications to the lead compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are heavily used in this phase to predict the effects of these modifications before they are synthesized in the lab. researchgate.netscilit.com

Predictive Modeling for Biological Activity and Metabolism (Pre-clinical)

In the pre-clinical phase of drug development, it is crucial to predict the biological activity and metabolic fate of a compound. In silico models play a significant role in this process for this compound. nih.gov

Predictive models for biological activity often rely on machine learning algorithms trained on large datasets of compounds with known activities. These models can predict the likelihood that a new compound will be active against a particular target.

Predicting metabolism is equally important, as the metabolic breakdown of a drug can affect its efficacy and toxicity. news-medical.net Computational tools can predict the sites on a molecule that are most susceptible to metabolism by enzymes such as cytochrome P450s. nih.gov For this compound, these models could predict, for instance, whether the isobutyryl group is likely to be hydrolyzed or if the purine ring will undergo oxidation. This information is vital for designing drugs with better stability and fewer off-target effects. news-medical.net

Prodrug Design and Delivery System Considerations Pre Clinical Research

Rationales for Prodrug Development of Purine (B94841) Derivatives

Many purine derivatives with significant therapeutic potential as anticancer or antiviral agents exhibit unfavorable properties that limit their clinical utility. These limitations often serve as the primary motivation for designing prodrugs. The core rationales include:

Improving Bioavailability: Purine analogs can suffer from low oral bioavailability due to poor aqueous solubility, limited membrane permeability, or extensive first-pass metabolism. Prodrugs are designed to enhance absorption from the gastrointestinal tract. For example, the well-known antiviral agent acyclovir (B1169) has its bioavailability significantly increased through its L-valyl ester prodrug, valacyclovir, which is a substrate for peptide transporters in the intestine.

Enhancing Solubility: Some purine derivatives are poorly soluble in aqueous or organic solvents, complicating formulation and administration. Attaching hydrophilic promoieties, such as phosphate (B84403) or amino acid groups, can substantially increase water solubility.

Future Directions and Research Perspectives for N 9h Purin 6 Yl Isobutyramide Research

Integration of Multi-omics Data for Comprehensive Molecular Understanding

To fully decipher the biological role and therapeutic potential of N-(9H-Purin-6-yl)isobutyramide, future research must move beyond single-level analyses and embrace a holistic, multi-omics approach. wikipedia.orgnih.gov This strategy involves the integration of data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of the compound's effects on cellular systems. nih.govnih.gov Such an approach is critical for understanding the complex interactions that underpin biological functions and disease states. sigmaaldrich.com

The application of multi-omics to this compound research could address several key objectives:

Elucidation of Mechanism of Action: By simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) following cellular exposure to the compound, researchers can identify the specific signaling cascades and metabolic processes it modulates. This moves beyond identifying a single target to understanding the network-level impact.

Biomarker Discovery: Integrated omics data can reveal molecular signatures—unique sets of genes, proteins, or metabolites—that correlate with cellular response to this compound. sigmaaldrich.com These signatures can serve as biomarkers to predict efficacy or to monitor treatment response in preclinical models. For instance, studies on N6-methyladenosine (m6A), a related purine (B94841) modification, have used multi-omics to link epigenetic marks to gene and protein expression in neuropsychiatric and other diseases, providing a template for how such associations could be explored. nih.govnih.gov

Patient Stratification: In a therapeutic context, multi-omics can help define disease subtypes based on molecular profiles, potentially identifying patient populations most likely to benefit from the compound's specific mechanism. rsc.org

Methodologies such as canonical correlation analysis (CCA) and machine learning algorithms are being developed to effectively integrate these large, diverse datasets and extract meaningful biological insights. nih.gov The establishment of large public data repositories further facilitates this type of complex analysis. nih.govnih.gov Applying these tools to the study of this compound will be essential for translating basic discoveries into tangible therapeutic strategies.

Novel Therapeutic Applications Beyond Current Scope (Pre-clinical, conceptual)

Purine analogues have historically proven to be versatile therapeutic agents, with approved drugs used in the treatment of cancers, viral infections, and autoimmune diseases. nih.govbenthamscience.com Their primary mechanism often involves acting as antimetabolites that interfere with the synthesis of DNA and RNA. wikipedia.orgnih.gov This established precedent provides a strong rationale for exploring the therapeutic utility of this compound in new, conceptually-driven preclinical investigations.

Future research could explore the following potential applications:

Oncology: Many purine analogues, such as fludarabine (B1672870) and cladribine, are mainstays in treating hematological malignancies. wikipedia.orgnih.gov The potential of this compound and its novel derivatives as selective anticancer agents warrants investigation against a broad panel of cancer cell lines, including solid tumors. nih.gov Research could focus on its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest, as seen with other novel purine derivatives. nih.govnih.gov

Immunomodulation and Anti-inflammatory Roles: Azathioprine, a prodrug of the purine analogue mercaptopurine, is a widely used immunosuppressant for autoimmune conditions and to prevent organ transplant rejection. wikipedia.orgnih.gov Given the structural similarity, this compound could be investigated for its potential to modulate immune responses. Preclinical models of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease could provide a platform for assessing its efficacy. Some purine derivatives have already been explored for their anti-inflammatory potential. nih.gov

Antiviral Activity: Vidarabine, an analogue of adenosine (B11128), demonstrates activity against herpes viruses by interfering with viral DNA synthesis. wikipedia.org The structural purine core of this compound makes it a candidate for screening against a variety of viruses. Its ability to be incorporated into viral nucleic acids or to inhibit viral polymerases could be a key area of preclinical study.

These conceptual applications are grounded in the well-established biological activities of the broader purine analogue class. nih.gov

Development of Advanced Synthetic Routes for Complex Analogues

The therapeutic efficacy of a purine-based compound is highly dependent on its specific chemical structure. Advances in synthetic organic chemistry provide powerful tools to create novel and complex analogues of this compound with potentially enhanced activity, selectivity, and improved pharmacological properties. nih.gov Future research in this area will be critical for building a diverse library of related compounds for biological screening.

Key synthetic strategies that can be employed include:

Multi-component Reactions: Efficiently building molecular complexity in a single step.

Metal-Catalyzed Cross-Coupling Reactions: A powerful method for creating new carbon-carbon and carbon-heteroatom bonds, allowing for diverse substituents to be added to the purine core. rsc.org

Regioselective Functionalization: Precisely modifying specific positions on the purine ring (e.g., C2, C6, N9) to fine-tune biological activity. rsc.orgnih.gov The synthesis of 2,6,9-trisubstituted purines is an area of active research, demonstrating that substitutions at these key positions are crucial for cytotoxicity in cancer cells. nih.gov

Peptide and Amino Acid Conjugation: The synthesis of purine conjugates with amino acids or peptides is a promising strategy to create novel therapeutic agents. nih.govresearchgate.net This approach can alter the compound's solubility, cell permeability, and target interactions. However, controlling the stereochemistry during these syntheses is critical, as racemization can occur and lead to mixtures of diastereomers with different biological activities. nih.gov

By creating analogues with modifications—such as adding arylpiperazine groups, heterocyclic systems like triazoles, or different alkyl chains—researchers can conduct extensive Structure-Activity Relationship (SAR) studies. rsc.org These studies are essential for identifying the chemical features that are most important for the desired biological effect and for rationally designing next-generation compounds. rsc.org

Collaborative Research Initiatives in Purine Chemical Biology

Advancing the understanding and application of this compound and the broader class of purine analogues cannot be achieved in isolation. The complexity of modern drug discovery necessitates a collaborative approach, integrating expertise from multiple scientific disciplines. nih.gov Future progress in purine chemical biology will be significantly accelerated by fostering robust research initiatives that bring together diverse teams.

These collaborative efforts should ideally involve:

Academic and Industry Partnerships: Combining the innovative, discovery-oriented research often found in university laboratories with the drug development and translational resources of pharmaceutical companies.

Synthetic and Biological Chemistry Teams: Close collaboration between synthetic chemists who design and create novel purine analogues and biologists who evaluate their effects in cellular and animal models is essential for an efficient design-make-test-analyze cycle. rsc.org

Integration with Computational and Data Science: As highlighted in the multi-omics section, the vast amounts of data generated require specialized expertise in bioinformatics and computational biology for interpretation. nih.govnih.gov Collaborations with data scientists are crucial for building predictive models and extracting actionable insights from complex datasets.

Open Science and Data Sharing: Initiatives that promote the sharing of chemical probes, biological data, and research findings, such as through curated databases like ChEMBL, can prevent redundant efforts and accelerate the pace of discovery for the entire research community.

Such collaborative frameworks create a synergistic environment where challenges in synthesis, biological testing, and data interpretation can be overcome more effectively, ultimately expediting the journey of promising compounds like this compound from the laboratory toward potential clinical applications. nih.gov

Q & A

Q. How to investigate the compound’s photostability under UV light?

  • Methodology : Expose solutions to UV irradiation (254 nm) and analyze degradation via LC-MS. Use actinometry to quantify photon flux. Identify photoproducts using tandem MS/MS and compare with predicted radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.